4-N-heptyloxybenzonitrile

Description

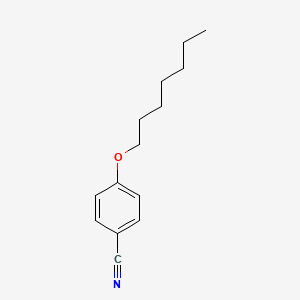

4-N-Heptyloxybenzonitrile (CAS: 29147-88-4) is an organic compound featuring a benzonitrile core substituted with a heptyloxy group at the para position. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. This compound is primarily utilized in research and development, particularly in materials science and liquid crystal chemistry, due to its polar nitrile group and flexible alkoxy chain .

Properties

IUPAC Name |

4-heptoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYVHKDOAVYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411789 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29147-88-4 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-heptyloxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-N-heptyloxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group to amines.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-N-heptyloxybenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-N-heptyloxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The heptyloxy group can affect the compound’s solubility and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 4-N-heptyloxybenzonitrile with key structural analogs, including alkoxy-substituted, cyclohexyl-substituted, and functionalized benzonitriles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 29147-88-4 | C₁₄H₁₉NO | 217.31 | Heptyloxy chain, nitrile group |

| 4-n-Hexyloxybenzonitrile | - | C₁₃H₁₇NO | 203.28 | Shorter alkoxy chain (hexyl) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | - | C₁₈H₂₅N | 255.40 | Cyclohexyl group, rigid structure |

| 4-(2-Nitrophenoxy)benzonitrile | 113344-23-3 | C₁₃H₈N₂O₃ | 240.21 | Nitro functional group |

| 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride | - | C₁₁H₁₄N₂O·HCl | 236.71 | Amino-ethoxy side chain, hydrochloride salt |

Key Observations :

- Alkoxy Chain Length : The heptyloxy chain in this compound provides greater hydrophobicity and flexibility compared to its hexyloxy analog, influencing its mesomorphic properties in liquid crystal applications .

- Cyclohexyl Derivatives : Compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile exhibit higher molecular weights and rigid structures, enhancing thermal stability and mesophase ranges .

- Functionalized Derivatives: The presence of nitro or amino-ethoxy groups (e.g., 4-(2-Nitrophenoxy)benzonitrile) introduces polarity and reactivity, expanding utility in pharmaceutical intermediates .

Biological Activity

4-N-heptyloxybenzonitrile, a compound belonging to the class of alkoxybenzonitriles, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{15}H_{21}NO

- Molecular Weight : 245.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in the alkoxybenzonitrile class may exhibit:

- Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which are significant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine, enhancing neurotransmission in the brain .

- Antioxidant Properties : Some studies have indicated that derivatives of benzonitriles can act as antioxidants, reducing oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Cholinesterase Inhibition

Research has demonstrated that certain derivatives of benzonitriles exhibit potent inhibitory effects on cholinesterases. The following table summarizes the inhibitory activity of various compounds related to this compound:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 2.5 | 3.0 |

| Compound B | 1.8 | 2.2 |

Note: TBD indicates that specific data for this compound is currently unavailable.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. The results indicated that this compound significantly reduces reactive oxygen species (ROS) formation in neuronal cell lines, contributing to its neuroprotective effects.

| Concentration (µM) | ROS Inhibition (%) |

|---|---|

| 1.25 | 27% |

| 2.5 | 23% |

| 5 | 16% |

These findings suggest that at lower concentrations, this compound effectively mitigates oxidative stress.

Case Studies and Research Findings

- Neuroprotective Effects : A study involving SH-SY5Y neuronal cells demonstrated that treatment with this compound resulted in a significant increase in glutathione levels, a key antioxidant within cells. This increase correlates with reduced neurotoxicity and enhanced cell viability under oxidative stress conditions .

- In Vivo Studies : Preliminary animal studies have indicated that administration of alkoxybenzonitriles can lead to improved cognitive function and reduced symptoms associated with neurodegenerative diseases. These studies highlight the potential therapeutic applications of compounds like this compound in treating Alzheimer's disease and other cognitive disorders.

- Molecular Docking Studies : Computational modeling has shown that this compound fits well into the active site of AChE, suggesting a strong binding affinity that may explain its inhibitory effects on cholinesterase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.